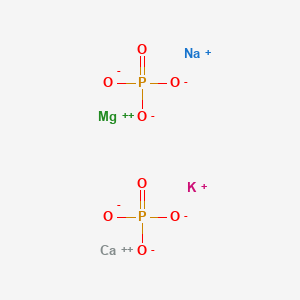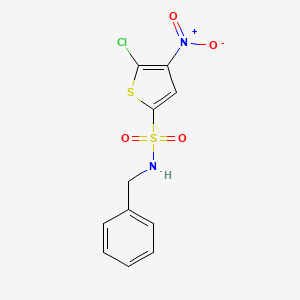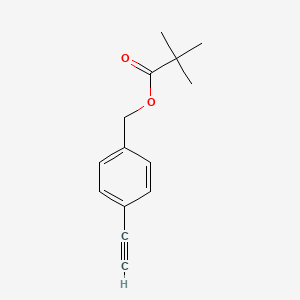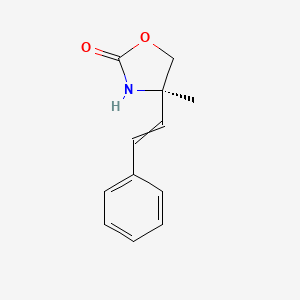
Calcium magnesium potassium sodium phosphate (1/1/1/1/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium magnesium potassium sodium phosphate (1/1/1/1/2) is a complex inorganic compound that combines essential minerals such as calcium, magnesium, potassium, sodium, and phosphate in a specific stoichiometric ratio. These minerals play crucial roles in various biological and chemical processes, making this compound significant in multiple fields, including medicine, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium magnesium potassium sodium phosphate (1/1/1/1/2) typically involves the reaction of soluble salts of calcium, magnesium, potassium, and sodium with a phosphate source under controlled conditions. For instance, calcium chloride, magnesium chloride, potassium chloride, and sodium chloride can be reacted with phosphoric acid or a phosphate salt like sodium phosphate in an aqueous solution. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale precipitation reactions where the soluble salts are mixed in a reactor with a phosphate source. The resulting precipitate is then filtered, washed, and dried to obtain the final product. The process parameters, such as mixing speed, temperature, and pH, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Calcium magnesium potassium sodium phosphate (1/1/1/1/2) can undergo various chemical reactions, including:
Precipitation Reactions: When mixed with solutions containing ions that form insoluble phosphates, it can precipitate out of solution.
Acid-Base Reactions: It can react with acids to release phosphate ions and corresponding salts of calcium, magnesium, potassium, and sodium.
Complexation Reactions: It can form complexes with chelating agents, altering its solubility and reactivity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids like hydrochloric acid, sulfuric acid, and nitric acid, as well as chelating agents like EDTA. Reaction conditions such as temperature, pH, and concentration are adjusted based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with hydrochloric acid may produce calcium chloride, magnesium chloride, potassium chloride, sodium chloride, and phosphoric acid.
Scientific Research Applications
Calcium magnesium potassium sodium phosphate (1/1/1/1/2) has diverse applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.
Biology: It plays a role in studies related to mineral metabolism, bone health, and cellular functions.
Medicine: It is investigated for its potential in treating mineral deficiencies and as a supplement in bone health.
Industry: It is used in the production of fertilizers, food additives, and as a buffering agent in various industrial processes.
Mechanism of Action
The mechanism of action of calcium magnesium potassium sodium phosphate (1/1/1/1/2) involves its dissociation into individual ions in aqueous solutions. These ions participate in various biochemical pathways:
Calcium: Essential for bone formation, muscle contraction, and nerve function.
Magnesium: Involved in enzyme activation, DNA synthesis, and muscle function.
Potassium: Crucial for maintaining cellular osmotic balance and nerve impulse transmission.
Sodium: Important for fluid balance, nerve function, and muscle contraction.
Phosphate: Plays a role in energy metabolism, DNA/RNA synthesis, and bone health.
Comparison with Similar Compounds
Similar Compounds
Calcium phosphate: Primarily used in bone health and as a supplement.
Magnesium phosphate: Used in supplements and as a laxative.
Potassium phosphate: Used in medicine to treat hypophosphatemia and as a food additive.
Sodium phosphate: Used as a laxative and in food processing.
Uniqueness
Calcium magnesium potassium sodium phosphate (1/1/1/1/2) is unique due to its combination of multiple essential minerals in a single compound. This unique composition allows it to simultaneously address deficiencies in calcium, magnesium, potassium, sodium, and phosphate, making it valuable in both research and practical applications.
Properties
CAS No. |
650635-99-7 |
|---|---|
Molecular Formula |
CaKMgNaO8P2 |
Molecular Weight |
316.41 g/mol |
IUPAC Name |
calcium;magnesium;potassium;sodium;diphosphate |
InChI |
InChI=1S/Ca.K.Mg.Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+2;+1;+2;+1;;/p-6 |
InChI Key |
OYORWQCJNIIIRT-UHFFFAOYSA-H |
Canonical SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Mg+2].[K+].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,15-Bis(3,5-di-tert-butylphenyl)-10-(4-methylphenyl)-20-{4-[(trimethylsilyl)ethynyl]phenyl}porphyrin](/img/structure/B12603276.png)

![Trimethyl{3-[1-(thiophen-2-yl)cyclohexyl]cyclopenta-2,4-dien-1-yl}silane](/img/structure/B12603280.png)

![2,3,7,7-Tetramethylbicyclo[2.2.1]heptane-2,3-diol](/img/structure/B12603295.png)
![Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12603301.png)
![2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-](/img/structure/B12603303.png)
![6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12603309.png)

![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B12603316.png)




